(5S)-5-(2-Chloroacetyl)oxolan-2-one
Description
(5S)-5-(2-Chloroacetyl)oxolan-2-one is a chiral lactone derivative characterized by a γ-lactone ring (oxolan-2-one) substituted at the 5S position with a 2-chloroacetyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive chloroacetyl moiety, which facilitates further functionalization, such as nucleophilic substitution or coupling reactions. Its stereochemistry at the 5th position (S-configuration) may influence biological activity and synthetic pathways.
Properties
CAS No. |
124813-75-8 |
|---|---|
Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.57 g/mol |
IUPAC Name |
(5S)-5-(2-chloroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H7ClO3/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2/t5-/m0/s1 |
InChI Key |
CVPBUUSWSFJNIN-YFKPBYRVSA-N |
SMILES |
C1CC(=O)OC1C(=O)CCl |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)CCl |
Canonical SMILES |
C1CC(=O)OC1C(=O)CCl |
Synonyms |
2(3H)-Furanone, 5-(chloroacetyl)dihydro-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula : Likely C₆H₇ClO₃ (based on structural analogs in ).
- Reactivity : The chloroacetyl group (–COCH₂Cl) is electrophilic, enabling cross-coupling or alkylation reactions .
- Applications : Intermediate in synthesizing bioactive molecules, such as antiviral agents (e.g., oxindole carboxamides) .
Comparison with Structural Analogs
Structural Derivatives of Oxolan-2-one
The following table compares (5S)-5-(2-Chloroacetyl)oxolan-2-one with structurally related oxolan-2-one derivatives:
Reactivity and Functional Group Analysis
- Chloroacetyl vs. Bromoacetyl : Bromine in 5-(bromomethyl)oxolan-2-one exhibits greater leaving-group ability than chlorine, making it more reactive in nucleophilic substitutions. However, the chloroacetyl group in the target compound offers a balance between reactivity and stability for controlled synthesis .
- Indole-Substituted Analogs : Compounds like 5-(1H-Indol-3-yl)oxolan-2-one lack electrophilic substituents but are valuable in alkaloid synthesis due to their aromatic indole moiety.
- Hydroxy/Methoxy Derivatives : 5-Methoxy-5-methyloxolan-2-one and 5-(3,4-dihydroxybenzyl)oxolan-2-one are less reactive but have applications in agrochemicals or natural product mimics.
Antiviral Activity
The chloroacetyl group in this compound is critical in synthesizing oxindole carboxamides, which inhibit Dengue virus NS5 RdRp with IC₅₀ values <1 μM .
Aroma and Flavor Chemistry
Compounds like (5S)-5-(hydroxymethyl)oxolan-2-one are key aroma constituents in tea, highlighting the role of oxolan-2-one derivatives in flavor science. The target compound’s chloroacetyl group precludes such applications due to its reactivity.
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